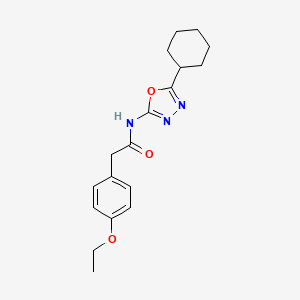

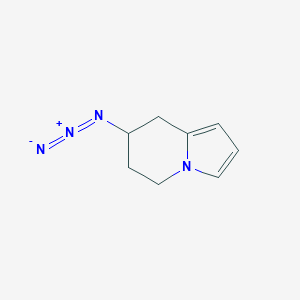

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as CX717, is a novel compound that has garnered significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, has shown that these compounds possess significant pharmacological potential. Computational studies and pharmacological evaluations have indicated their capacity for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives have demonstrated moderate inhibitory effects on epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their broad-spectrum pharmacological activities (Faheem, 2018).

Antimicrobial Evaluation

Another research focus has been on the antimicrobial properties of 1,3,4-oxadiazole derivatives. These studies have found that 2,5-disubstituted 1,3,4-oxadiazole compounds exhibit variable antimicrobial activities against selected microbial species, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents from 1,3,4-oxadiazole derivatives, which could address the growing concern over antibiotic resistance (Gul et al., 2017).

Anticancer Activity

The design and synthesis of new 1,3,4-oxadiazole derivatives have also been geared towards discovering promising chemotherapeutic agents. Some derivatives have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi, and for their antiproliferative activity against selected human tumor cell lines. These studies underscore the anticancer potential of 1,3,4-oxadiazole derivatives, with specific compounds exhibiting high inhibitory activity against tumor cell lines such as A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Anti-inflammatory and Antiepileptic Potential

1,3,4-oxadiazole derivatives have also shown anti-inflammatory activity, with studies demonstrating their efficacy in reducing inflammation in animal models. This suggests their potential use in treating inflammatory conditions. Additionally, novel series based on limonene and citral, coupled with 1,3,4-oxadiazole for antiepileptic activity, have been synthesized, indicating their potential role in anticonvulsant therapy (Rajak et al., 2013).

properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-23-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODILVCYBAAUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(Furan-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2774423.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)

![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2774436.png)

![2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2774439.png)

![Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2774444.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2774445.png)